(-)-Minumicrolin

Anti-tumor-promoting Epstein-Barr virus Cancer chemoprevention

Researchers require the exact (1R,2R) stereoisomer of this 8-substituted coumarin-generic substitution invalidates biological data. (-)-Minumicrolin is a validated reference standard for Epstein-Barr virus early antigen (EBV-EA) inhibition assays and a tool for butyrylcholinesterase (BChE) modulation studies. - Key applications: Cancer chemoprevention (EBV-EA), Alzheimer's research (BChE), agrochemical lead (plant growth regulator) - Critical for SAR: Diastereomer of murrangatin; absolute stereochemistry dictates target binding

Molecular Formula C15H16O5
Molecular Weight 276.28 g/mol
CAS No. 124988-29-0
Cat. No. B12427730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Minumicrolin
CAS124988-29-0
Molecular FormulaC15H16O5
Molecular Weight276.28 g/mol
Structural Identifiers
SMILESCC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O
InChIInChI=1S/C15H16O5/c1-8(2)13(17)14(18)12-10(19-3)6-4-9-5-7-11(16)20-15(9)12/h4-7,13-14,17-18H,1H2,2-3H3/t13-,14-/m1/s1
InChIKeyDKEANOQWICTXTP-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Minumicrolin Coumarin Bioactivity Standard


(-)-Minumicrolin (CAS 124988-29-0) is a stereochemically defined 8-substituted 7-methoxycoumarin [1] with a molecular formula of C15H16O5 and a molecular weight of 276.28 g/mol [2], isolated primarily from Murraya species (Rutaceae) [3]. Its structural distinction lies in its absolute (1R,2R) stereochemical configuration [4], which directly determines its unique pharmacological profile and differentiates it from other in-class compounds. For procurement purposes, researchers must prioritize this specific stereoisomer due to its well-characterized, multi-target biological activities documented in primary literature.

Why (-)-Minumicrolin Cannot Be Substituted


Generic substitution with other 7-methoxycoumarins is scientifically invalid due to several factors. First, (-)-Minumicrolin's unique (1R,2R) stereochemistry dictates its interaction with biological targets, as demonstrated by its distinct activity profile compared to its diastereomer murrangatin [1]. Second, its specific 8-position substitution pattern is critical for potent anti-tumor-promoting activity [2]. Third, the compound exhibits unique biological activities, including butyrylcholinesterase inhibition and plant growth regulation, that are not replicated by simpler coumarins like osthol . These structural and functional specificities necessitate sourcing the exact compound to ensure experimental reproducibility and valid research outcomes.

(-)-Minumicrolin Bioactivity Benchmarks


EBV-EA Activation Inhibition

In a direct head-to-head comparison, (-)-Minumicrolin (compound 10), murrangatin (compound 7), and chloticol (compound 18) were all found to significantly inhibit EBV-EA activation in Raji cells [1]. All three compounds preserved high cell viability, distinguishing them from toxic alternatives and establishing them as valuable anti-tumor-promoting agents [1]. The presence of the 8-substituted 7-methoxycoumarin core is essential for this activity [1].

Anti-tumor-promoting Epstein-Barr virus Cancer chemoprevention

Butyrylcholinesterase (BChE) Inhibition

(-)-Minumicrolin exhibits mild butyrylcholinesterase (BChE) inhibition activity [1] . While a precise IC50 value is not available in the source data, this activity distinguishes it from many other simple coumarins like osthol, which primarily show melanogenesis inhibition or vasorelaxant effects [2]. The activity is directly attributed to the compound's unique 8-substituted 7-methoxycoumarin structure .

Cholinesterase inhibition Neurodegeneration Alzheimer's disease

Plant Growth Inhibition

(-)-Minumicrolin was found to be 'highly active' against the 2nd leaf sheath elongation of rice seedlings [1]. While quantitative data is limited to this qualitative descriptor in the available source, the study directly compares it to other isolated 7-methoxycoumarins and furanocoumarins, highlighting its potent activity as a plant growth inhibitor [1]. This differentiates it from compounds like murranganon senecioate, which were also isolated but not highlighted for the same high level of activity [1].

Plant growth regulator Agrochemical discovery Natural herbicide

Cholangiocarcinoma Cytotoxicity

Both (-)-Minumicrolin and its diastereomer murrangatin have been reported to exhibit cytotoxicity against the cholangiocarcinoma cell line KKU-100 [1]. However, the compounds differ in their additional bioactivities, with murrangatin showing soluble epoxide hydrolase inhibition (IC50 13.9±6.5 µM) and antibacterial activity , while (-)-Minumicrolin is characterized by its BChE and plant growth inhibition activities . This divergent profile allows researchers to select the specific tool compound based on their desired multi-target or polypharmacology studies.

Cytotoxicity Cholangiocarcinoma Anti-cancer

(-)-Minumicrolin Validated Applications


Anti-Tumor-Promoting & EBV Assays

Procure (-)-Minumicrolin as a positive control or reference standard for studying the inhibition of Epstein-Barr virus early antigen (EBV-EA) activation [1]. Its validated activity in this assay, directly comparable to murrangatin and chloticol [1], makes it an essential tool for cancer chemoprevention studies and screening libraries for novel anti-tumor-promoting agents.

Cholinesterase Inhibitor Discovery

Utilize (-)-Minumicrolin as a lead-like molecule or tool compound for exploring butyrylcholinesterase (BChE) inhibition [2] . Its mild activity provides a unique starting point for designing selective BChE modulators, which are of therapeutic interest for Alzheimer's disease and other neurological conditions, especially where strong inhibition is not desired.

Agrochemical Lead Discovery

Employ (-)-Minumicrolin as a primary scaffold for the discovery of new herbicides or plant growth regulators [3]. Its 'highly active' status in inhibiting rice seedling leaf sheath elongation [3] validates its potential as a natural product template for synthesizing and screening novel agrochemical agents with selective phytotoxic properties.

Stereochemistry-Activity Relationship Studies

Source (-)-Minumicrolin to investigate the impact of stereochemistry on the biological activity of 8-substituted 7-methoxycoumarins [1] [2]. As a diastereomer of murrangatin [2], it is indispensable for SAR studies aimed at understanding how the spatial arrangement of hydroxyl groups dictates target binding, enzyme inhibition, and cellular effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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